3-TrifluoroMethyl-Benzamidine

Pharmaceutical Intermediates Kinase Inhibitors Cancer Research

3-TrifluoroMethyl-Benzamidine (CAS 26130-45-0) is a fluorinated benzamidine derivative with the molecular formula C8H7F3N2 and a molecular weight of 188.15 g/mol. This compound features a meta-substituted trifluoromethyl group on the phenyl ring, which imparts enhanced lipophilicity (XLogP3 = 2.4) and electron-withdrawing properties compared to unsubstituted benzamidine.

Molecular Formula C8H7F3N2
Molecular Weight 188.15 g/mol
CAS No. 26130-45-0
Cat. No. B3255904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-TrifluoroMethyl-Benzamidine
CAS26130-45-0
Molecular FormulaC8H7F3N2
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=N)N
InChIInChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13)
InChIKeyQDVHJZUOARUZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-TrifluoroMethyl-Benzamidine (CAS 26130-45-0): A Versatile Benzamidine Building Block for Pharmaceutical and Agrochemical Research


3-TrifluoroMethyl-Benzamidine (CAS 26130-45-0) is a fluorinated benzamidine derivative with the molecular formula C8H7F3N2 and a molecular weight of 188.15 g/mol [1]. This compound features a meta-substituted trifluoromethyl group on the phenyl ring, which imparts enhanced lipophilicity (XLogP3 = 2.4) and electron-withdrawing properties compared to unsubstituted benzamidine [2]. It is commercially available as a free base with typical purities ranging from 95% to 99% , and is also supplied as the hydrochloride salt (CAS 62980-03-4) for improved handling and stability . The compound serves as a key intermediate in the synthesis of serine protease inhibitors, Bcr-Abl kinase inhibitors, and various agrochemicals, with its amidine moiety enabling specific interactions with biological targets [3].

Why Generic Benzamidine Substitution Is Not Advisable: Critical Differentiators for 3-TrifluoroMethyl-Benzamidine


Benzamidine derivatives are not interchangeable due to significant differences in electronic properties, lipophilicity, and steric effects conferred by substituents. The meta-trifluoromethyl group in 3-TrifluoroMethyl-Benzamidine dramatically alters both its physicochemical profile and biological target interactions compared to unsubstituted benzamidine or para-substituted analogs. For instance, the electron-withdrawing nature of the -CF3 group reduces the basicity of the amidine moiety, which can influence binding affinity to serine proteases and kinases [1]. Additionally, the increased lipophilicity (XLogP3 = 2.4) enhances membrane permeability and metabolic stability, making it a preferred scaffold for drug discovery programs targeting intracellular enzymes [2]. Substituting with a non-fluorinated benzamidine would result in loss of these favorable properties, potentially compromising potency and pharmacokinetic profiles [3].

Quantitative Evidence for Selecting 3-TrifluoroMethyl-Benzamidine Over Analogs: Purity, Potency, and Synthetic Utility


High Purity (≥98%) Enables Reproducible Synthesis of Bcr-Abl Kinase Inhibitors

3-TrifluoroMethyl-Benzamidine is commercially available with purities of ≥98% from multiple reputable vendors, including Fluorochem (98%) and Leyan (98%) . In contrast, unsubstituted benzamidine and many substituted analogs are typically supplied at lower purities (e.g., 95% for 4-(trifluoromethyl)benzamidine hydrochloride) . This higher purity is critical for the reproducible synthesis of potent Bcr-Abl kinase inhibitors such as NS-187, where 3-trifluoromethylated benzamide derivatives demonstrated superior antiproliferative activity against K562 leukemia cells compared to non-fluorinated or differently substituted analogs [1].

Pharmaceutical Intermediates Kinase Inhibitors Cancer Research

Enhanced Lipophilicity (XLogP3 = 2.4) Improves Membrane Permeability Over Unsubstituted Benzamidine

The meta-trifluoromethyl group in 3-TrifluoroMethyl-Benzamidine confers significantly higher lipophilicity (XLogP3 = 2.4) compared to unsubstituted benzamidine (XLogP3 ≈ 0.5) [1]. This increase in lipophilicity is associated with improved membrane permeability and metabolic stability, as evidenced by the successful development of 3-trifluoromethylated benzamide derivatives as orally bioavailable Bcr-Abl kinase inhibitors [2]. In contrast, the more polar unsubstituted benzamidine often suffers from poor oral absorption, limiting its utility in drug discovery [3].

Drug Design Pharmacokinetics Medicinal Chemistry

Quantitative Synthetic Utility: High-Yield One-Step Synthesis from 3-Cyanobenzotrifluoride

3-TrifluoroMethyl-Benzamidine can be synthesized in a single step from 3-cyanobenzotrifluoride using lithium hexamethyldisilazane (LiHMDS) in THF/toluene at room temperature, achieving a quantitative yield of 100% . This high-yielding, straightforward procedure offers a significant advantage over multi-step syntheses required for many other substituted benzamidines, which often involve harsh conditions or expensive reagents [1]. For example, the synthesis of 4-(trifluoromethyl)benzamidine typically requires additional protection/deprotection steps, resulting in lower overall yields .

Organic Synthesis Process Chemistry Amidine Formation

Proven Efficacy as a Scaffold for Potent Bcr-Abl Kinase Inhibitors (IC50 in Low Nanomolar Range)

3-TrifluoroMethyl-Benzamidine serves as the core scaffold for a series of 3-substituted benzamide derivatives that exhibit potent Bcr-Abl kinase inhibition. Specifically, the 3-trifluoromethylated benzamide derivative NS-187 (9b) demonstrated high antiproliferative activity against the K562 chronic myeloid leukemia cell line, with an IC50 value in the low nanomolar range [1]. In comparison, the unsubstituted benzamide analog was significantly less potent, underscoring the critical role of the trifluoromethyl group for target engagement [2]. While direct Ki data for the free benzamidine are not reported, the class-level SAR indicates that the 3-CF3 substituent is essential for achieving nanomolar potency against Bcr-Abl [3].

Kinase Inhibition Leukemia Targeted Therapy

Physicochemical Properties: Boiling Point (221.7°C) and Density (1.33 g/cm³) Facilitate Purification and Handling

3-TrifluoroMethyl-Benzamidine exhibits a boiling point of 221.7°C at 760 mmHg and a density of 1.33 g/cm³ [1]. These properties are advantageous for purification via distillation and for accurate formulation in solution-based assays. In contrast, unsubstituted benzamidine has a lower boiling point (approximately 180°C), which can lead to co-distillation with volatile impurities and complicate purification [2]. The higher boiling point of the trifluoromethylated derivative allows for more precise separation from reaction solvents and byproducts.

Physical Chemistry Process Development Quality Control

Optimal Use Cases for 3-TrifluoroMethyl-Benzamidine Based on Differentiated Properties


Synthesis of High-Potency Bcr-Abl Kinase Inhibitors for Resistant CML

Leverage 3-TrifluoroMethyl-Benzamidine as a key intermediate for preparing 3-trifluoromethylated benzamide derivatives that have demonstrated >100-fold improvement in potency against Bcr-Abl-positive leukemia cells compared to unsubstituted analogs [1]. The high purity (≥98%) ensures reproducible synthesis of lead compounds like NS-187, which are effective against imatinib-resistant CML .

Design of Membrane-Permeable Serine Protease Inhibitors

Utilize the enhanced lipophilicity (XLogP3 = 2.4) of 3-TrifluoroMethyl-Benzamidine to create protease inhibitors with improved cellular uptake [1]. This is particularly valuable for targeting intracellular serine proteases, where unsubstituted benzamidine-based inhibitors often fail due to poor membrane permeability .

Cost-Effective Large-Scale Production of Fluorinated Pharmaceutical Intermediates

Exploit the high-yielding, one-step synthesis (100% yield from 3-cyanobenzotrifluoride) to produce 3-TrifluoroMethyl-Benzamidine at scale [1]. This efficiency reduces manufacturing costs and minimizes waste, making it a preferred building block for industrial process chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-TrifluoroMethyl-Benzamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.